molecular formula C18H16O3 B1615541 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone CAS No. 3343-80-4

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Cat. No.: B1615541
CAS No.: 3343-80-4
M. Wt: 280.3 g/mol
InChI Key: TTXQKBMNVDJBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone is 3343-80-4 . This identifier is critical for regulatory compliance, safety documentation, and commercial transactions.

Alternative names for the compound include:

  • 2-Ethyl-3-p-anisoylbenzofuran
  • (2-Ethyl-3-benzofuranyl)(4-methoxyphenyl)methanone
  • 3-(4-Methoxybenzoyl)-2-ethylbenzofuran

These synonyms arise from variations in naming conventions, such as the use of p-anisoyl (a trivial name for 4-methoxybenzoyl) and positional descriptors for substituents. The European Inventory of Existing Commercial Chemical Substances (EINECS) lists the compound under the identifier 222-090-2 .

Molecular Formula and Weight Analysis

The molecular formula of this compound is C18H16O3 . This composition arises from:

  • Benzofuran core : C8H6O (8 carbons from benzene + 2 carbons from furan, minus 2 hydrogens due to ring fusion).
  • Ethyl group : C2H5.
  • p-Methoxyphenyl ketone : C8H7O2 (C6H4-OCH3 + C=O).

The molecular weight is calculated as:
$$
(12.01 \times 18) + (1.008 \times 16) + (16.00 \times 3) = 216.18 + 16.128 + 48 = \textbf{280.308 g/mol}
$$
This matches experimental values reported in spectral data and regulatory filings.

Key physicochemical properties derived from its molecular structure include:

  • Density : 1.161 g/cm³
  • Boiling point : 450.9°C at 760 mmHg
  • Refractive index : 1.598
  • LogP (octanol-water partition coefficient) : 4.234, indicating moderate hydrophobicity.

The compound’s stability under standard conditions is attributed to its fully conjugated aromatic systems and lack of reactive functional groups beyond the ketone.

Properties

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-3-15-17(14-6-4-5-7-16(14)21-15)18(19)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXQKBMNVDJBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062984
Record name Methanone, (2-ethyl-3-benzofuranyl)(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3343-80-4
Record name (2-Ethyl-3-benzofuranyl)(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3343-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethyl-3-benzofuranyl)(4-methoxyphenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2-ethyl-3-benzofuranyl)(4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, (2-ethyl-3-benzofuranyl)(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-Ethyl-3-benzofuranyl)(4-methoxyphenyl)methanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7RQD5YK5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedel-Crafts Acylation of 2-Ethylbenzofuran with 4-Methoxybenzoyl Chloride

The principal synthetic route to 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone involves the Friedel-Crafts acylation of 2-ethylbenzofuran using 4-methoxybenzoyl chloride as the acylating agent.

Procedure:

  • Reagents and Conditions:

    • 2-Ethylbenzofuran
    • 4-Methoxybenzoyl chloride
    • Polystyrene-supported aluminum trichloride (AlCl3) as a Lewis acid catalyst
    • Dichloromethane as solvent
    • Temperature maintained between 5°C and 20°C
    • Reaction time: 1 hour
  • Process:

    • In a reaction vessel, 1.4 kg of 4-methoxybenzoyl chloride is combined with 1 kg of 2-ethylbenzofuran and 8.84 kg of dichloromethane.
    • The mixture is cooled to ≤5°C.
    • One molar equivalent of polystyrene-supported aluminum trichloride is added.
    • The reaction mixture is stirred at room temperature for 1 hour.
    • After completion, the mixture is washed with water and extracted twice with dichloromethane.
    • The organic layer is washed sequentially with 10% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine until neutral.
    • The organic phase is dried over anhydrous sodium sulfate and concentrated.
    • The concentrated product is cooled below 10°C to induce crystallization.
    • Crystals are filtered, washed twice with absolute ethanol, dried, and recrystallized to obtain the pure ketone.
  • Yield: Approximately 98%

This method is scalable and produces high purity product suitable for further applications.

Alternative Synthetic Routes and Functional Group Transformations

Beyond the primary Friedel-Crafts acylation, additional synthetic steps can be employed to modify the compound or prepare analogs for biological evaluation.

Key Transformations:

  • Williamson Ether Synthesis and Aldol Condensation:

    • Starting from 2-hydroxybenzaldehydes, coupling with chloroacetone under basic conditions (potassium carbonate) yields 2-(2-oxopropoxy)benzaldehydes.
    • These intermediates undergo intramolecular aldol condensation to form 1-(benzofuran-2-yl)ethanones.
  • Wolff-Kishner Reduction:

    • Ketones derived above can be reduced to 2-ethylbenzofurans using hydrazine and base with heating.
  • Electrophilic Aromatic Substitution:

    • 2-Ethylbenzofurans are subjected to aromatic electrophilic substitution with 4-methoxybenzoyl chloride in the presence of tin(IV) chloride (SnCl4) to yield the target ketone.
  • Demethylation and Bromination:

    • The para-methoxy group on the phenyl ring can be demethylated under basic conditions (e.g., sodium ethanethiolate in DMF).
    • Subsequent bromination using bromine or N-bromosuccinimide (NBS) leads to dibromo derivatives, which are useful for further biological activity studies.

These steps allow the synthesis of various analogs for structure-activity relationship (SAR) studies, particularly in the context of uric acid transporter inhibition.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Outcome Yield/Notes
1 Friedel-Crafts Acylation 2-Ethylbenzofuran, 4-methoxybenzoyl chloride, polystyrene-supported AlCl3, DCM, 5–20°C, 1 h This compound 98% yield, scalable
2 Williamson Ether Synthesis + Aldol Condensation 2-Hydroxybenzaldehydes, chloroacetone, K2CO3, base catalysis 1-(Benzofuran-2-yl)ethanones Intermediate step
3 Wolff-Kishner Reduction Hydrazine, base, heating 2-Ethylbenzofurans Precursor to acylation
4 Electrophilic Aromatic Substitution 4-Methoxybenzoyl chloride, SnCl4 Target ketone Key step for ketone formation
5 Demethylation NaSEt/DMF Phenolic derivatives For further functionalization
6 Bromination Br2 in acetic acid or NBS in DMF/DCM Dibromo derivatives Used in SAR studies

Research Findings and Analysis

  • The Friedel-Crafts acylation method using polystyrene-supported aluminum trichloride is highly efficient, providing excellent yields (up to 98%) and allowing easy catalyst recovery and reuse due to the polymer support.

  • The use of dichloromethane as solvent ensures good solubility of reactants and facilitates temperature control during the exothermic acylation reaction.

  • Subsequent demethylation and bromination steps enable the generation of a variety of analogs for biological testing, especially as inhibitors of human uric acid transporter 1 (hURAT1), which is relevant in gout and hyperuricemia treatment research.

  • The synthetic versatility of the benzofuran scaffold allows for substitutions on different rings (A, B, and C rings) to probe structure-activity relationships, critical for drug development.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone typically involves the acylation of 2-ethylbenzofuran with p-methoxybenzoyl chloride in the presence of a base like pyridine. This compound serves as an intermediate in the synthesis of more complex organic molecules, showcasing its versatility in chemical reactions such as oxidation and reduction .

Chemistry

  • Intermediate in Organic Synthesis : It is utilized to create various derivatives that may exhibit enhanced biological activities or unique properties.
  • Electrophilic Substitution : The compound can undergo electrophilic substitution reactions, particularly at the benzofuran ring, which is crucial for developing new chemical entities.

Biology

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes by binding to their active sites, potentially impacting metabolic pathways relevant to various diseases .
  • Antioxidant Properties : Some studies suggest that derivatives of benzofuran compounds demonstrate antioxidant activities, which are beneficial in combating oxidative stress-related diseases.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its role in treating conditions related to enzyme dysfunction, such as gout and other metabolic disorders .
  • Case Study on Uric Acid Transporter : A notable study investigated its effects on human uric acid transporter 1 (hURAT1), revealing modifications that enhance its inhibitory potency against this transporter, suggesting potential therapeutic applications for gout treatment .

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Antioxidant ActivityExhibits potential antioxidant properties
Anti-inflammatoryPotential use in reducing inflammation

Synthesis and Derivatives

The synthesis of this compound allows for the generation of diverse derivatives through multi-step organic reactions. These derivatives may possess enhanced biological activities or be utilized in various industrial applications .

Comparison with Similar Compounds

Benzarone (2-Ethylbenzofuran-3-yl 4-Hydroxyphenyl Ketone)

Benzarone (CAS 1477-19-6) is a structural analog where the p-methoxyphenyl group is replaced with a 4-hydroxyphenyl group. This substitution reduces molecular weight to 266.29 g/mol and significantly alters polarity. Notably, Benzarone has been banned or restricted in some regions due to safety concerns, highlighting the critical role of substituents in toxicity profiles .

1-(p-Methoxyphenyl)-1-Penten-3-one

This simpler ketone (CAS 104-27-8) shares the p-methoxyphenyl group but lacks the benzofuran ring. With a molecular weight of 204.26 g/mol , it demonstrates reduced steric hindrance and likely higher volatility compared to the target compound. Such differences underscore the benzofuran moiety’s role in enhancing molecular rigidity and stability .

Functional Group Replacements: Ketone vs. Oxetane

Replacing the ketone group with an oxetane ring (a four-membered oxygen-containing heterocycle) can modulate lipophilicity. In a study comparing p-methoxyphenyl-containing compounds, oxetane derivatives exhibited 0.30 log units lower lipophilicity (elogD) than their ketone counterparts. This contrasts with other series (e.g., indole derivatives), where oxetanes increased lipophilicity, indicating substituent-dependent effects .

Compound Type Functional Group Avg. ΔlogD (vs. Ketone) Structural Context
p-Methoxyphenyl Series Oxetane -0.30 Decreased polarity
Indole Series Oxetane +0.58 Increased hydrophobicity

This divergence suggests that the benzofuran-ketone architecture in 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone may respond uniquely to bioisosteric modifications, warranting further investigation.

Regulatory and Pharmacological Considerations

Benzarone’s regulatory status underscores the impact of aromatic substituents on safety. The methoxy group in the target compound may mitigate hepatotoxicity risks associated with Benzarone’s hydroxyl group, which can form reactive metabolites. However, direct pharmacological data for this compound remain scarce .

Biological Activity

2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone (CAS No. 3343-80-4) is an organic compound characterized by its unique structure, which includes a benzofuran core and a p-methoxyphenyl ketone substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₈H₁₆O₃
  • Molecular Weight : 280.32 g/mol
  • Density : 1.161 g/cm³
  • Boiling Point : 450.9°C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes by binding to their active sites, thus preventing the catalysis of biochemical reactions.

Biological Activities

  • Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes, which may have implications in treating diseases related to enzyme dysfunction.
  • Antioxidant Properties : Some studies suggest that derivatives of benzofuran compounds exhibit antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of similar compounds, indicating potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways,
Antioxidant ActivityExhibits potential antioxidant properties ,
Anti-inflammatoryPotential use in reducing inflammation

Case Study: Uric Acid Transporter Inhibition

A study investigated the synthesis and biological evaluation of compounds related to this compound, focusing on their inhibitory effects on human uric acid transporter 1 (hURAT1). The findings revealed that modifications to the structure could enhance potency against hURAT1, suggesting a pathway for developing new therapeutics for gout and related conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and various electrophilic substitutions. These synthetic routes allow for the generation of diverse derivatives that may possess enhanced biological activities .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-ethylbenzofuran-3-yl p-methoxyphenyl ketone?

The compound can be synthesized via α-hydroxy allylenolate intermediates, where aromatic substituents like p-methoxyphenyl groups are introduced at the α-carbon. For example, copper-catalyzed reactions with p-methoxyphenyl-substituted α-hydroxy allylenolates yield ketones efficiently (89% yield for p-methoxyphenyl derivatives). Optimization requires careful control of substituent electronic effects; electron-rich groups (e.g., methoxy) enhance reactivity, while steric hindrance or electron-deficient groups reduce yields .

Q. How can crystallographic techniques validate the structural integrity of this compound?

Single-crystal X-ray diffraction (SXRD) using programs like SHELXL is critical for confirming molecular geometry. SHELXL refines small-molecule structures robustly, even with twinned or high-resolution data. For this ketone, hydrogen-bonding patterns and torsion angles between the benzofuran and p-methoxyphenyl moieties should be analyzed to verify stereoelectronic effects .

Q. What analytical methods are recommended for purity assessment and characterization?

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is ideal for purity profiling. For impurity identification, hybrid ion-trap/time-of-flight (IT-TOF) systems can detect byproducts like anhydrides or cyclized derivatives. Preparative HPLC can isolate reference standards from synthetic mixtures . Additionally, UV-Vis spectroscopy (λmax ~255 nm) aids in preliminary identification .

Q. How does the p-methoxyphenyl group influence the compound's physicochemical properties?

The p-methoxyphenyl moiety increases lipophilicity compared to unsubstituted phenyl groups, as observed in matched molecular pair analyses. However, contradictory trends may arise: in some scaffolds, oxetane bioisosteres reduce log D by 0.3 units compared to ketones, suggesting solvent-dependent polarity effects. Measured log D (via elog D) and calculated clog P should be cross-validated to resolve discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in lipophilicity data for derivatives of this compound?

Discrepancies between experimental (elog D) and computational (clog P) lipophilicity values often arise from implicit solvation models or H-bonding effects. For example, oxetane analogs may show lower experimental log D than predicted due to increased polarity. Systematic studies using solvent-dependent partition coefficients (e.g., octanol-water vs. cyclohexane-water) and molecular dynamics simulations can clarify these anomalies .

Q. What strategies are effective for impurity profiling in synthetic batches of this compound?

Impurities such as anhydrides or cyclized byproducts can be identified via tandem mass spectrometry (MS<sup>n</sup>) and exact mass analysis. For example, o-chlorophenyl cyclopentyl ketone samples revealed anhydride impurities through MS<sup>2</sup> fragmentation patterns. Synthetic route retro-analysis helps trace impurity origins, enabling process optimization .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites. The ketone’s carbonyl group is susceptible to nucleophilic attack, but steric shielding by the ethylbenzofuran group may hinder reactivity. Molecular electrostatic potential (MEP) surfaces and frontier molecular orbital (FMO) analysis quantify these effects .

Q. What crystallographic challenges arise when analyzing halogenated analogs of this compound?

Heavy atoms like bromine (e.g., in Benzbromarone analogs) cause absorption anomalies in SXRD, requiring corrected absorption coefficients. Twinning or disorder in the ethylbenzofuran ring necessitates robust refinement protocols in SHELXL. High-resolution data (d-spacing <1 Å) improve model accuracy .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) combined with LC-MS monitoring can track degradation products. For analogs like ethyl 4-ANPP hydrochloride, crystalline solids stored at -20°C remain stable for ≥5 years. Degradation pathways (e.g., hydrolysis of the methoxy group) should be modeled using Arrhenius kinetics .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental (elog D) and computational (clog P) lipophilicity values using solvent-partitioning assays .
  • Experimental Design : For synthesis, prioritize copper-catalyzed methods for p-methoxyphenyl incorporation and optimize steric/electronic parameters .
  • Instrumentation : Use SHELXL for crystallography and HPLC-IT-TOF for impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone
Reactant of Route 2
Reactant of Route 2
2-Ethylbenzofuran-3-yl p-methoxyphenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.